molecular formula C12H46N8O35S8-16 B15134284 ,3,4,6-Tetra-O-sulfo-beta-D-fructofuranosyl alpha-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octaammonium salt

,3,4,6-Tetra-O-sulfo-beta-D-fructofuranosyl alpha-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octaammonium salt

Cat. No.: B15134284
M. Wt: 1119.1 g/mol
InChI Key: RKZGDRZGMBUVHQ-UHFFFAOYSA-A
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose Octasulfate, Ammonium Salt typically involves the sulfation of sucrose. One common method is the reaction of sucrose with chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure complete sulfation of the sucrose molecule.

Industrial Production Methods

In industrial settings, the production of Sucrose Octasulfate, Ammonium Salt can involve the use of sulfur trioxide-pyridine complexes or chlorosulfonic acid in organic solvents . The resulting sulfated sucrose is then neutralized with ammonium hydroxide to form the ammonium salt. The process may also involve purification steps to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sucrose Octasulfate, Ammonium Salt can undergo various chemical reactions, including:

    Oxidation: The sulfate groups can be oxidized under specific conditions.

    Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.

    Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized sucrose derivatives .

Properties

Molecular Formula

C12H46N8O35S8-16

Molecular Weight

1119.1 g/mol

IUPAC Name

octaazanium;trioxido-[4-(trioxido-λ4-sulfanyl)oxy-2,5-bis[(trioxido-λ4-sulfanyl)oxymethyl]-2-[3,4,5-tris[(trioxido-λ4-sulfanyl)oxy]-6-[(trioxido-λ4-sulfanyl)oxymethyl]oxan-2-yl]oxyoxolan-3-yl]oxy-λ4-sulfane

InChI

InChI=1S/C12H38O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11,13-36H,1-3H2;8*1H3/p-16

InChI Key

RKZGDRZGMBUVHQ-UHFFFAOYSA-A

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.